REACTION_CXSMILES
|
[CH2:1]([C:3]1[N:13]([CH2:14][C:15]2[CH:16]=[C:17]3[C:22](=[CH:23][CH:24]=2)[N:21]=[C:20]([C:25]2[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=2[NH2:27])[CH:19]=[CH:18]3)[C:6]2=[N:7][C:8]([CH3:12])=[CH:9][C:10]([CH3:11])=[C:5]2[N:4]=1)[CH3:2].C(N(CC)CC)C.[F:39][C:40]([F:46])([F:45])[S:41](O)(=[O:43])=[O:42].C(O)(=O)C>C(Cl)(Cl)Cl>[CH2:1]([C:3]1[N:13]([CH2:14][C:15]2[CH:16]=[C:17]3[C:22](=[CH:23][CH:24]=2)[N:21]=[C:20]([C:25]2[CH:31]=[CH:30][CH:29]=[CH:28][C:26]=2[NH:27][S:41]([C:40]([F:46])([F:45])[F:39])(=[O:43])=[O:42])[CH:19]=[CH:18]3)[C:6]2=[N:7][C:8]([CH3:12])=[CH:9][C:10]([CH3:11])=[C:5]2[N:4]=1)[CH3:2]
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Name
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2-{6-[(2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridin-3yl)methyl]quinolin-2-yl}aniline
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Quantity
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8.73 g
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Type
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reactant
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Smiles
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C(C)C1=NC=2C(=NC(=CC2C)C)N1CC=1C=C2C=CC(=NC2=CC1)C1=C(N)C=CC=C1
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Name
|
|
Quantity
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6 mL
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Type
|
reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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87 mL
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Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
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Name
|
|
Quantity
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3.6 mL
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Type
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reactant
|
Smiles
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FC(S(=O)(=O)O)(F)F
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Name
|
|
Quantity
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36 mL
|
Type
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solvent
|
Smiles
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C(Cl)(Cl)Cl
|
Name
|
|
Quantity
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123 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Type
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CUSTOM
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Details
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stirred
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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While cooling on an ice-bath
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Type
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STIRRING
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Details
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After stirring for 10 minutes
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Duration
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10 min
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Type
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TEMPERATURE
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Details
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cooling
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Type
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CUSTOM
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Details
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The solution was partitioned
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Type
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WASH
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Details
|
the organic layer was washed twice with ion exchange water (123 ml), once with 2% aqueous hydrogencarbonate solution (123 ml) and once with ion exchange water (123 ml)
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Name
|
|
Type
|
product
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Smiles
|
C(C)C1=NC=2C(=NC(=CC2C)C)N1CC=1C=C2C=CC(=NC2=CC1)C1=C(C=CC=C1)NS(=O)(=O)C(F)(F)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |